![molecular formula C31H17F3N2O4 B13094295 6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of a spiro structure, which is a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide involves multiple steps, including the formation of the spiro structure and the introduction of the trifluoromethyl and quinoline groups. The synthetic route typically starts with the preparation of the isobenzofuran and xanthen intermediates, followed by their cyclization to form the spiro structure. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction, and the quinoline group is added via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxylated compounds, and substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The spiro structure and trifluoromethyl group contribute to its binding affinity and specificity, while the quinoline group can interact with nucleic acids and proteins, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
Uniqueness
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide is unique due to its combination of a spiro structure, trifluoromethyl group, and quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and functional diversity set it apart from other similar compounds, providing opportunities for novel research and development.
Eigenschaften
Molekularformel |
C31H17F3N2O4 |
|---|---|
Molekulargewicht |
538.5 g/mol |
IUPAC-Name |
6-(3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C31H17F3N2O4/c32-31(33,34)22-15-24(28(35)37)36-23-13-12-16(14-18(22)23)17-6-5-9-21-27(17)29(38)40-30(21)19-7-1-3-10-25(19)39-26-11-4-2-8-20(26)30/h1-15H,(H2,35,37) |
InChI-Schlüssel |
MSIPIYVAQSEZKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)
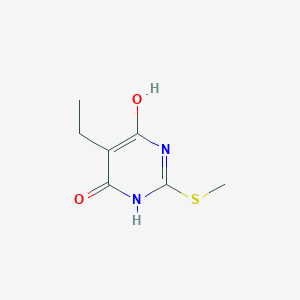
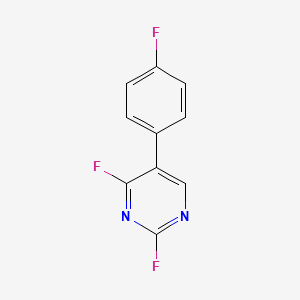
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![Pyrimido[4,5-d]pyridazin-4(1H)-one](/img/structure/B13094263.png)
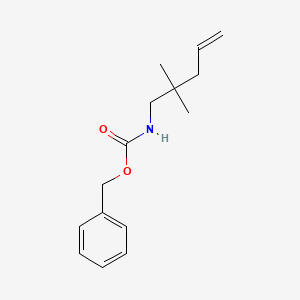
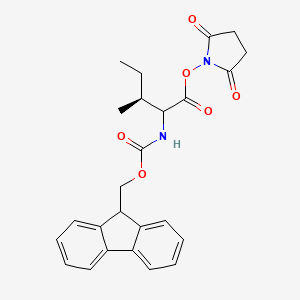
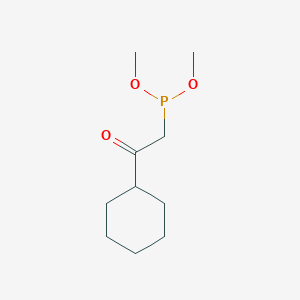
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)


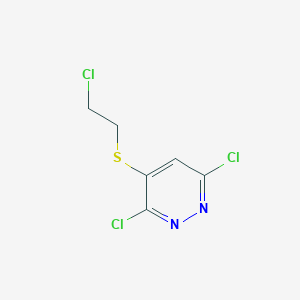
![tert-Butyl pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13094300.png)
